![molecular formula C8H9F3O3 B13511862 3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13511862.png)
3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylicacid,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid, mixture of diastereomers, is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity. The presence of the oxabicyclo structure adds to its rigidity and potential for diverse chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-2-oxabicyclo[221]heptane-3-carboxylic acid typically involves a multi-step process One common method includes the cycloaddition reaction, where a suitable diene and dienophile react under controlled conditions to form the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and temperature control systems to facilitate the cycloaddition and fluorination reactions. Purification steps such as recrystallization and chromatography are employed to isolate the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted bicyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The bicyclic structure provides rigidity, which can influence the binding affinity to enzymes or receptors. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- Bicyclo[2.2.1]heptane derivatives with nitro substituents
Uniqueness
3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the oxabicyclo structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H9F3O3 |
|---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C8H9F3O3/c9-8(10,11)7(6(12)13)4-1-2-5(3-4)14-7/h4-5H,1-3H2,(H,12,13) |
InChI Key |
ZEEPMUOFNYFPOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(O2)(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


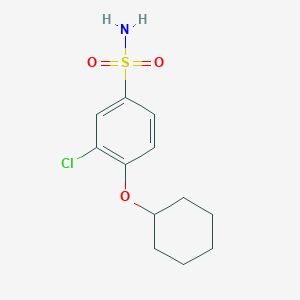
![3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride](/img/structure/B13511793.png)
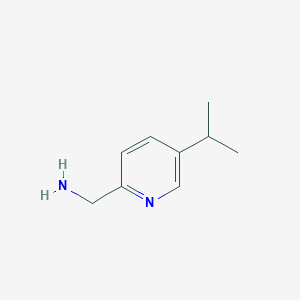
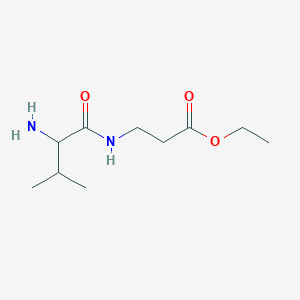

![Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13511820.png)

![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13511833.png)
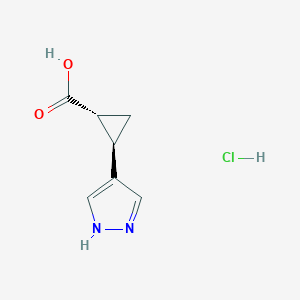
![7-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13511847.png)

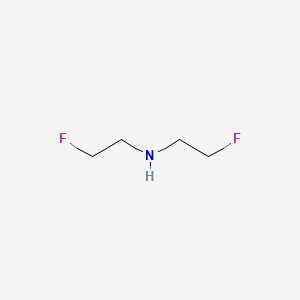
![rac-tert-butyl 2-[(1R,2S)-2-(aminomethyl)cyclopropyl]acetate hydrochloride](/img/structure/B13511856.png)
![Methyl 4-[(2-methoxyethyl)amino]benzoate](/img/structure/B13511857.png)
